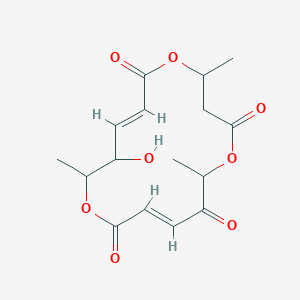
Chondropsin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chondropsin D is a natural product found in Chondropsis with data available.
Scientific Research Applications
Discovery and Chemical Structure
Chondropsin D, a 37-membered-ring macrolide lactam, was discovered as a minor constituent in an extract from the marine sponge Chondropsis species. This compound is structurally unique due to its macrocyclic ring, and its formation can be induced from chondropsin A through a base-catalyzed intramolecular transesterification reaction. The discovery of chondropsin D expanded the understanding of polyketide-derived macrolides, which are noted for their potent cytotoxic activity (Rashid, Cantrell, Gustafson, & Boyd, 2001).
Antiproliferative Properties
Research on Chondropsins, including chondropsin D, revealed their significant antiproliferative properties. These compounds are categorized as novel macrolides with strong cytotoxic effects on tumor cells. The discovery of chondropsins A and B from the same marine sponge and their unique structural features, such as polyunsaturated and polyhydroxylated macrocycles, highlighted the potential of chondropsin D in cancer therapeutics research (Cantrell, Gustafson, Cecere, Pannell, & Boyd, 2000).
properties
Product Name |
Chondropsin D |
|---|---|
Molecular Formula |
C83H133N3O26 |
Molecular Weight |
1588.9 g/mol |
IUPAC Name |
4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C83H133N3O26/c1-43(2)68(93)66(84-63(91)35-36-82(15,16)75(100)54(13)76(101)83(17,18)81(108)109-19)72(97)50(9)40-48(7)69(94)45(4)31-33-58(87)52(11)77(102)86-65-55(14)110-80(107)67(74(99)79(105)106)85-62(90)30-28-26-24-22-20-21-23-25-27-29-56-37-44(3)38-57(111-56)41-59(88)51(10)71(96)49(8)39-47(6)70(95)46(5)32-34-61(53(12)73(65)98)112-64(92)42-60(89)78(103)104/h21,23-28,30,32,35-36,39-40,43-45,47,50-61,65-74,76,87-89,93-99,101H,20,22,29,31,33-34,37-38,41-42H2,1-19H3,(H,84,91)(H,85,90)(H,86,102)(H,103,104)(H,105,106)/b23-21+,26-24+,27-25+,30-28+,36-35+,46-32+,48-40+,49-39+/t44-,45?,47?,50?,51?,52?,53?,54?,55?,56-,57+,58?,59?,60?,61?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,76?/m1/s1 |
InChI Key |
WBOYXNHINMBQNA-PJWWVYAHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C/C=C/C=C/CC/C=C/C=C/C(=O)NC(C(=O)OC(C(C(C(C(C/C=C(/C(C(/C=C(/C(C(C(C[C@H](C1)O2)O)C)O)\C)C)O)\C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(C(C(C)C)O)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)/C)O)O)C)C(C(=O)O)O |
Canonical SMILES |
CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(C(C(C)C)O)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)C)O)O)C)C(C(=O)O)O |
synonyms |
chondropsin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-Carboxy-2-hydroxy-ethylcarbamoyl)-2-phenyl-ethylamino]-4-phenyl-butyric acid](/img/structure/B1244398.png)
![5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile](/img/structure/B1244399.png)
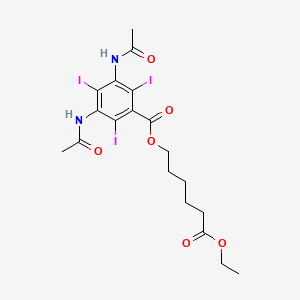
![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)
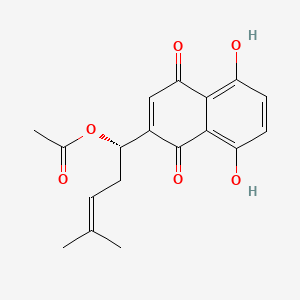
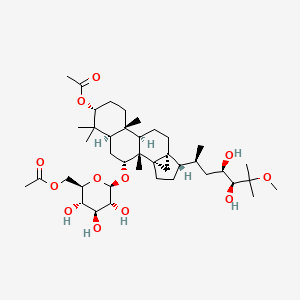
![Tetrasodium;2-[[4-[[4-[[5-[[5-[(1,5-disulfonatonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,5-disulfonate](/img/structure/B1244410.png)
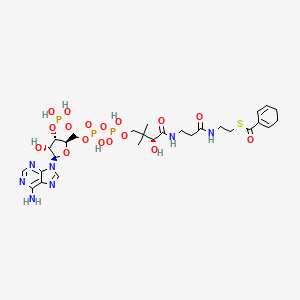
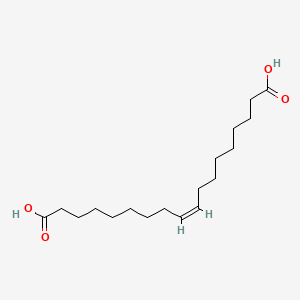
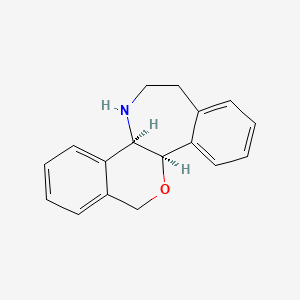
![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)

![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)
